Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 256471-34-8
VCID: VC11605956
InChI: InChI=1S/C8H8F3NO3/c1-3-14-7(13)5-4(2)12-15-6(5)8(9,10)11/h3H2,1-2H3
SMILES: CCOC(=O)C1=C(ON=C1C)C(F)(F)F
Molecular Formula: C8H8F3NO3
Molecular Weight: 223.1

Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate

CAS No.: 256471-34-8

Cat. No.: VC11605956

Molecular Formula: C8H8F3NO3

Molecular Weight: 223.1

Purity: 95

* For research use only. Not for human or veterinary use.

Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate - 256471-34-8

Specification

CAS No. 256471-34-8
Molecular Formula C8H8F3NO3
Molecular Weight 223.1
IUPAC Name ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C8H8F3NO3/c1-3-14-7(13)5-4(2)12-15-6(5)8(9,10)11/h3H2,1-2H3
SMILES CCOC(=O)C1=C(ON=C1C)C(F)(F)F

Introduction

Structural Features

The compound features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The trifluoromethyl group at the 5-position introduces electron-withdrawing properties, enhancing its stability and reactivity.

General Synthetic Route

Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate is typically synthesized through multi-component reactions (MCRs) involving:

  • Hydroxylamine Hydrochloride: Provides the nitrogen and oxygen atoms for the isoxazole ring.

  • Ethyl Acetoacetate: Acts as the precursor for the ester functionality.

  • Trifluoroacetaldehyde or Derivatives: Introduces the trifluoromethyl group.

The reaction proceeds under basic conditions, often using catalysts like potassium carbonate or sodium hydroxide in solvents such as ethanol or acetonitrile.

Optimized Conditions

The reaction is carried out at moderate temperatures (40–60°C) to ensure high yields while minimizing side reactions. The product is purified through recrystallization or chromatography.

Medicinal Chemistry

Isoxazole derivatives, including ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate, are widely studied for their biological activities:

  • Anticancer Potential: Isoxazoles are known to inhibit tumor cell growth by targeting specific enzymes or pathways.

  • Antimicrobial Properties: The trifluoromethyl group enhances lipophilicity, improving membrane permeability and antimicrobial efficacy.

Material Sciences

The compound's stability and electron-withdrawing trifluoromethyl group make it suitable for:

  • Electrochemical Applications: Used in sensors and organic electronic devices.

  • Polymer Chemistry: As a building block for fluorinated polymers with unique thermal and chemical resistance.

Research Findings

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